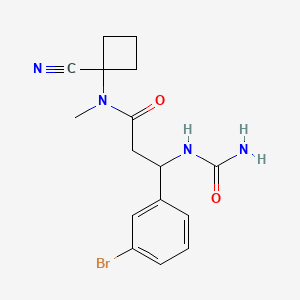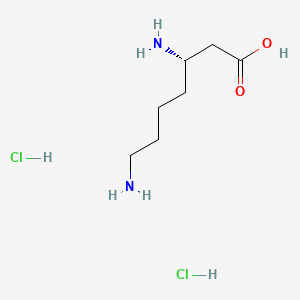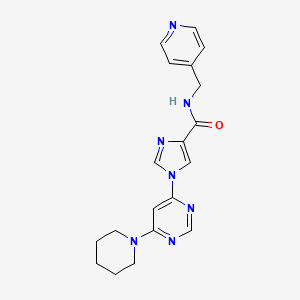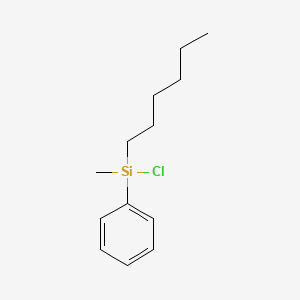
Phenylhexylmethyl chlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylhexylmethyl chlorosilane is an organosilicon compound used in scientific research and industrial applications. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. The molecular formula of Phenylhexylmethyl chlorosilane is C13H21ClSi .
Molecular Structure Analysis
Phenylhexylmethyl chlorosilane has a molecular weight of 240.84400 . The structure includes a silicon atom to which a phenyl group, a hexyl group, and a methyl group are attached.
Chemical Reactions Analysis
Chlorosilanes, including Phenylhexylmethyl chlorosilane, can undergo various reactions. For instance, they can be oxidized when encapsulated inside a silicon oxide cell previously prepared in an argon atmosphere . Also, the hydrolysis of chlorosilanes has been studied computationally .
Physical And Chemical Properties Analysis
Phenylhexylmethyl chlorosilane has a density of 0.95 g/cm3 and a boiling point of 292.2ºC at 760 mmHg . The melting point is not available .
Applications De Recherche Scientifique
Surface Modification and Analysis
Organosilanes, including chlorosilanes, are widely used for surface modification to alter the properties of various materials. For instance, the surface modification of natural minerals with chlorosilanes enhances their sorption capacities for nonpolar aromatic contaminants, demonstrating their potential in environmental clean-up technologies (Huttenloch, Roehl, & Czurda, 2001). Similarly, silicon network polymers obtained from trichlorosilanes show unique optical properties due to their high-dimensional network structure, suggesting applications in materials science (Furukawa, Fujino, & Matsumoto, 1990).
Chromatography
Organosilane compounds are integral to the development of chromatographic materials. Reversed-phase chromatography columns, utilizing organosilane-treated surfaces, offer improved resolution for the separation of therapeutic agents and other compounds, indicating their importance in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).
Polymer Nanocomposites
The use of organosilanes for modifying halloysite nanotubes (HNT) in polymer nanocomposites significantly affects the material's mechanical properties. This demonstrates the role of organosilanes in enhancing material properties for various applications, including automotive and aerospace components (Carli, Daitx, Soares, Crespo, & Mauler, 2014).
Environmental Technologies
Surface-modified materials with organosilanes show enhanced sorption capabilities for aromatic compounds, suggesting their use in water treatment and environmental remediation. The modification with phenyl-containing chlorosilanes, in particular, has demonstrated improved affinity for aromatic compounds, offering a potential pathway for the removal of pollutants from water (Huttenloch, Roehl, & Czurda, 2001).
Safety And Hazards
Orientations Futures
The future of chlorosilanes, including Phenylhexylmethyl chlorosilane, seems promising. The global Chlorosilane market is expected to reach USD 31.1 billion by 2030, growing at a CAGR of 21% from 2021 to 2030 . This growth is driven by the increasing supply of solar generation plants around developing regions and increasing concerns linked with global warming .
Propriétés
IUPAC Name |
chloro-hexyl-methyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAAMDYFQRZLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhexylmethyl chlorosilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

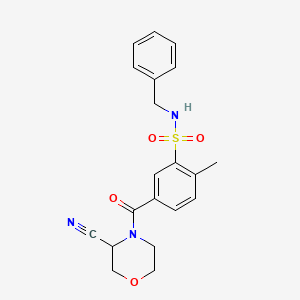
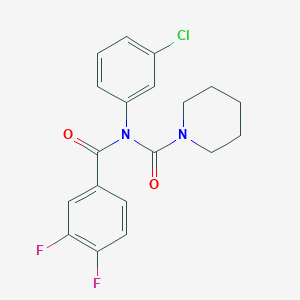
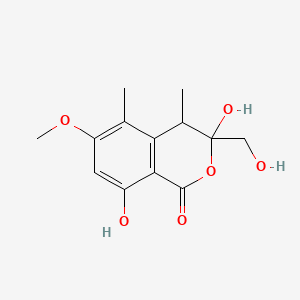
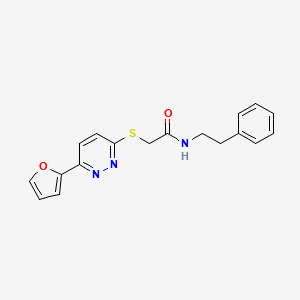
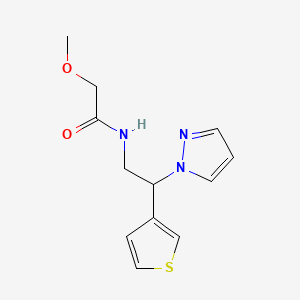
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
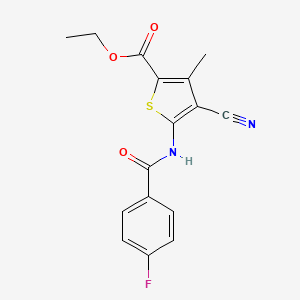
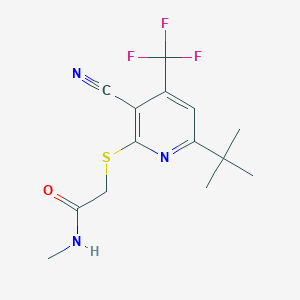
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)
